molecular formula C20H24ClN3O4S B2873129 N-(4-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide CAS No. 2034316-16-8

N-(4-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide

Cat. No.: B2873129
CAS No.: 2034316-16-8
M. Wt: 437.94
InChI Key: JMOJWYOPXYVTKO-UHFFFAOYSA-N
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Description

N-(4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Compounds featuring piperidine and pyridine scaffolds, similar to this one, are frequently investigated for their potential to interact with various biological targets . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can utilize this chemical as a reference standard, a building block in synthetic chemistry, or for in vitro pharmacological profiling to explore structure-activity relationships. Its structure suggests potential for application in developing therapies for central nervous system (CNS) disorders, psychiatric conditions, or sleep diseases, based on the reported activities of related piperidine-based compounds . We supply this product as a high-purity solid. Researchers are encouraged to conduct their own characterization and bioactivity studies to determine its specific properties and mechanism of action.

Properties

IUPAC Name

N-[4-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonyl-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-3-20(25)23-15-4-5-19(14(2)12-15)29(26,27)24-10-7-16(8-11-24)28-18-6-9-22-13-17(18)21/h4-6,9,12-13,16H,3,7-8,10-11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOJWYOPXYVTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

The piperidine ether is synthesized via nucleophilic substitution between 3-chloro-4-hydroxypyridine and piperidin-4-ol .

Procedure :

  • 3-Chloro-4-hydroxypyridine (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.
  • Piperidin-4-ol (1.2 equiv) and potassium carbonate (2.5 equiv) are added.
  • The mixture is heated to 80°C for 12 hours.
  • Post-reaction, the mixture is diluted with ethyl acetate, washed with water, and purified via silica gel chromatography (Yield: 68–75%).

Key Considerations :

  • Steric hindrance at the pyridine’s 4-position necessitates polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Base selection (K₂CO₃ vs. Cs₂CO₃) impacts reaction rate and yield due to differing solubilities.

Preparation of 4-(Chlorosulfonyl)piperidine Intermediate

Sulfonation of Piperidine Ether

The piperidine ether is converted to its sulfonyl chloride using chlorosulfonic acid .

Procedure :

  • 4-((3-Chloropyridin-4-yl)oxy)piperidine (1.0 equiv) is slowly added to chilled (−10°C) chlorosulfonic acid (5.0 equiv).
  • The reaction is stirred at 0°C for 2 hours, then quenched into ice water.
  • The precipitate is filtered and dried under vacuum (Yield: 82–88%).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 5.6 Hz, 1H, Py-H), 7.85 (d, J = 5.6 Hz, 1H, Py-H), 4.65–4.60 (m, 1H, OCH), 3.40–3.25 (m, 4H, Piperidine-H), 2.10–1.95 (m, 4H, Piperidine-H).
  • MS (ESI+) : m/z 277.1 [M+H]⁺.

Synthesis of 3-Methyl-4-aminophenylpropionamide

Nitration and Reduction Sequence

4-Methylnitrobenzene is sulfonated, reduced, and acylated to introduce the propionamide group.

Procedure :

  • 4-Nitro-m-xylene (1.0 equiv) is sulfonated with fuming sulfuric acid at 50°C for 6 hours.
  • The nitro group is reduced using H₂/Pd-C in ethanol to yield 4-amino-3-methylbenzenesulfonic acid .
  • The amine is acylated with propionic anhydride (1.5 equiv) in dichloromethane with triethylamine (Yield: 70–76%).

Optimization Notes :

  • Catalytic hydrogenation avoids over-reduction side reactions.
  • Acylation at 0°C minimizes diacylation byproducts.

Coupling of Sulfonyl Chloride and Amine

Sulfonamide Bond Formation

The final step involves coupling 4-(chlorosulfonyl)piperidine with 3-methyl-4-aminophenylpropionamide under basic conditions.

Procedure :

  • 3-Methyl-4-aminophenylpropionamide (1.0 equiv) is dissolved in anhydrous THF.
  • 4-(Chlorosulfonyl)piperidine (1.1 equiv) and N,N-diisopropylethylamine (3.0 equiv) are added.
  • The reaction is stirred at room temperature for 8 hours.
  • Purification via recrystallization from ethanol/water affords the target compound (Yield: 65–72%).

Characterization Data :

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.45 (d, J = 5.8 Hz, 1H, Py-H), 8.10 (d, J = 5.8 Hz, 1H, Py-H), 7.85 (s, 1H, NH), 7.50–7.45 (m, 2H, Ar-H), 4.70–4.65 (m, 1H, OCH), 3.55–3.40 (m, 4H, Piperidine-H), 2.95 (q, J = 7.2 Hz, 2H, CH₂CO), 2.40 (s, 3H, Ar-CH₃), 2.20–2.05 (m, 4H, Piperidine-H), 1.15 (t, J = 7.2 Hz, 3H, CH₃).
  • HPLC Purity : 98.5% (C18 column, 0.1% TFA in H₂O/MeCN).

Alternative Synthetic Routes and Methodological Variations

Mitsunobu Reaction for Ether Formation

An alternative to nucleophilic substitution employs Mitsunobu conditions for coupling 3-chloro-4-hydroxypyridine and piperidin-4-ol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (Yield: 78–85%).

Enzymatic Sulfonation

Recent advances utilize aryl sulfotransferases for regioselective sulfonation, though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: The compound may undergo oxidation reactions at the piperidine ring or the sulfonyl group.

  • Reduction: Reduction reactions might target the nitro or ketone groups if present in any derivatives.

  • Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the aromatic rings.

Common Reagents and Conditions Used:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

  • Reduction: Hydrogenation using palladium catalysts or reduction with sodium borohydride.

  • Substitution: Halogenated reagents or nucleophiles such as sodium methoxide, often under solvent-free or solvent-based conditions.

Major Products Formed from these Reactions: The major products from these reactions typically retain the core structure but with modifications at specific functional groups, leading to derivatives that may have altered physicochemical or biological properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a model for studying the effects of substituents on aromatic rings and their influence on reaction mechanisms and outcomes.

Biology: In biological research, derivatives of this compound are studied for their interactions with various biomolecules, including proteins and nucleic acids, providing insights into binding affinities and molecular recognition.

Medicine: Pharmaceutical research explores its potential as a lead compound for developing drugs targeting specific enzymes or receptors, given its unique structural features that allow for high specificity.

Industry: In the industrial sector, it is investigated for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to introduce multiple functional groups into complex architectures.

Mechanism of Action

Comparison with Other Similar Compounds: Compared to other compounds with similar functionalities, "N-(4-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide" stands out due to its balanced combination of lipophilicity and hydrophilicity, which enhances its bioavailability and interaction with biomolecules.

Comparison with Similar Compounds

Structural Comparison :

  • Shared Features : Both compounds contain a sulfonamide group and aromatic heterocycles (pyridine in the target compound vs. pyrazolo[3,4-d]pyrimidine and chromen-2-yl in the patent compound).
  • Key Differences : The patent compound includes fluorinated aromatic systems and a chromen-2-yl group, which are absent in the target compound. Its pyrazolo-pyrimidine core may enhance kinase inhibition, while the target’s piperidine and 3-chloropyridinyloxy groups suggest divergent target selectivity.

Physical Properties :

Property Target Compound Patent Compound
Molecular Weight (g/mol) Not Reported 589.1
Melting Point (°C) Not Reported 175–178

Pharmacological Implications :

  • Fluorine atoms in the patent compound likely improve lipophilicity and metabolic stability, whereas the target’s chlorine may increase electrophilic interactions with biological targets .

N-[(4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (Pharmaceutical Intermediate)

Structural Comparison :

  • Shared Features : Both compounds have a piperidine ring and a propionamide group.
  • Key Differences : The intermediate lacks the sulfonyl bridge and chloropyridinyloxy substituent. Its methoxymethyl group enhances hydrophilicity compared to the target’s sulfonyl-linked aromatic system.

Physical Properties :

Property Target Compound Intermediate
Molecular Formula Not Reported C₁₆H₂₄N₂O₂
CAS Number Not Reported 61086-18-8

Functional Role :

  • The sulfonyl group in the target may improve membrane permeability compared to the methoxymethyl group .

N-((4-(3-Methyl-5-Phenylisoxazol-4-yl)Phenyl)Sulfonyl)Propionamide (Parecoxib Impurity)

Structural Comparison :

  • Shared Features : Both compounds are sulfonyl-linked propionamides.
  • Key Differences : The impurity contains an isoxazole ring (a COX-2 inhibitor pharmacophore), whereas the target compound uses a piperidine-chloropyridine system.

Pharmacological Implications :

  • The isoxazole group in the impurity is associated with COX-2 inhibition (e.g., parecoxib), while the target’s chloropyridinyloxy-piperidine motif may target non-COX pathways, such as kinase or protease inhibition .

Biological Activity

N-(4-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)propionamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis pathways, receptor interactions, and potential clinical implications.

Compound Overview

Chemical Structure : The compound features a unique structural arrangement that includes:

  • A chloropyridinyl moiety
  • A piperidinyl group
  • A sulfonamide linkage
  • A propionamide functional group

Molecular Weight : 437.94 g/mol
CAS Number : 2034316-16-8

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Chlorination of Pyridine Derivative : This step introduces the chloropyridinyl group using reagents like thionyl chloride.
  • Formation of Piperidinyl Intermediate : Achieved through nucleophilic substitution reactions.
  • Sulfonylation Reaction : Involves the introduction of the sulfonamide group using sulfonyl chlorides.
  • Final Coupling Reactions : These steps yield the final compound through various coupling techniques.

Research indicates that this compound exhibits significant biological activity through its interactions with various biological targets:

  • Receptor Binding : The compound has shown promising results in binding to specific receptors implicated in neuropharmacological pathways, suggesting potential applications in treating neurodegenerative diseases.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which can be beneficial in cancer treatment by disrupting tumor growth and proliferation.

Case Studies and Research Findings

A variety of studies have explored the biological effects of this compound:

  • Anticancer Activity : In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use .
  • Neuroprotective Effects : Animal models have shown that the compound can reduce neuroinflammation and protect neuronal cells from degeneration, highlighting its potential in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameDescriptionBiological Activity
1-(4-(2-Chloropyridin-4-yloxy)piperidin-1-yl)-2-phenyloxypropanonePotential cancer treatment propertiesModerate inhibition of tumor growth
1-(4-(3-Chloropyridin-yloxy)piperidinyl)-3-phenyloxypropanoneShares piperidine structureNeuroprotective effects observed
Ethyl 4-(4-(3-chloropyridin-yloxy)piperidin-1-y)-4-oxobutanoateDistinct chemical propertiesAntimicrobial activity reported

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